N-[(5-bromo-1H-indol-1-yl)acetyl]glycine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[2-(5-bromoindol-1-yl)acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c13-9-1-2-10-8(5-9)3-4-15(10)7-11(16)14-6-12(17)18/h1-5H,6-7H2,(H,14,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOQYICFOSIWMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)NCC(=O)O)C=C1Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Advanced Analytical Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For N-[(5-bromo-1H-indol-1-yl)acetyl]glycine, ¹H and ¹³C NMR, along with two-dimensional techniques, would provide a detailed map of the proton and carbon environments and their connectivity.
A ¹H NMR spectrum of this compound would be expected to display a series of signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each signal, reported in parts per million (ppm), is indicative of the local electronic environment of the proton. The integration of each signal would correspond to the number of protons it represents, and the multiplicity (e.g., singlet, doublet, triplet) would reveal the number of neighboring protons, governed by spin-spin coupling.
Based on the structure, the expected proton signals can be assigned to the 5-bromoindole (B119039) ring, the acetyl linker, and the glycine (B1666218) moiety. The aromatic protons on the bromoindole ring would appear in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The presence of the bromine atom at the 5-position would influence the chemical shifts and coupling patterns of the protons at positions 4, 6, and 7. The methylene (B1212753) protons of the acetyl group and the glycine unit would be observed in the midfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and have not been experimentally verified for this specific compound.)
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| Indole (B1671886) H-2 | 7.2 - 7.4 | d | 1H |
| Indole H-3 | 6.5 - 6.7 | d | 1H |
| Indole H-4 | 7.6 - 7.8 | d | 1H |
| Indole H-6 | 7.2 - 7.4 | dd | 1H |
| Indole H-7 | 7.5 - 7.7 | d | 1H |
| Acetyl CH₂ | 5.0 - 5.2 | s | 2H |
| Glycine CH₂ | 4.0 - 4.2 | d | 2H |
| Glycine NH | 8.0 - 8.5 | t | 1H |
| Carboxyl OH | 10.0 - 12.0 | s (broad) | 1H |
Complementing the ¹H NMR data, a ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR (typically 0-220 ppm), which often allows for the resolution of all carbon signals.
For this compound, the spectrum would show signals for the eight carbons of the 5-bromoindole core, the two carbonyl carbons of the acetyl and glycine moieties, and the two methylene carbons. The aromatic carbons would resonate in the 100-140 ppm range, with the carbon bearing the bromine atom (C-5) showing a characteristic shift. The carbonyl carbons would appear significantly downfield, typically between 165 and 180 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and have not been experimentally verified for this specific compound.)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Indole C-2 | 128 - 130 |
| Indole C-3 | 102 - 104 |
| Indole C-3a | 128 - 130 |
| Indole C-4 | 123 - 125 |
| Indole C-5 | 114 - 116 |
| Indole C-6 | 124 - 126 |
| Indole C-7 | 112 - 114 |
| Indole C-7a | 135 - 137 |
| Acetyl C=O | 168 - 170 |
| Acetyl CH₂ | 48 - 50 |
| Glycine C=O | 170 - 172 |
| Glycine CH₂ | 41 - 43 |
To definitively assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the indole ring and the glycine moiety.
HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbon atoms to which they are directly attached. This is crucial for assigning the signals of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) would establish longer-range correlations between protons and carbons (typically over two to three bonds). This technique is invaluable for connecting the different fragments of the molecule, for example, linking the acetyl methylene protons to the indole nitrogen (via C-7a and C-3a) and to the acetyl carbonyl carbon.
Through the combined interpretation of these 1D and 2D NMR spectra, a complete and unambiguous structural elucidation of this compound can be achieved.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the parent ion, allowing for the determination of the elemental composition and thus the molecular formula. For this compound (C₁₂H₁₀BrN₂O₃), the expected monoisotopic mass would be calculated with high accuracy. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks of nearly equal intensity, separated by two mass units.
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, which is then fragmented, and the masses of the resulting fragment ions are analyzed. The fragmentation pattern provides valuable information about the structure of the molecule by revealing how it breaks apart.
For this compound, key fragmentation pathways would likely involve the cleavage of the amide bonds and the loss of small neutral molecules like CO and H₂O. For instance, fragmentation could occur between the acetyl carbonyl and the glycine nitrogen, or between the glycine methylene and the glycine carbonyl group. The fragmentation of the 5-bromoindole moiety would also produce characteristic ions. By analyzing these fragmentation patterns, the sequence and connectivity of the different structural units within the molecule can be confirmed.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for the qualitative identification of functional groups within a molecule. The technique measures the absorption of infrared radiation by a sample at different frequencies, which correspond to the vibrational frequencies of specific bonds. For this compound, the IR spectrum would exhibit a series of characteristic absorption bands that confirm the presence of its key structural components: the indole ring, the secondary amide linkage, and the carboxylic acid moiety.
The analysis would reveal a broad absorption in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. Overlapping this, a moderate peak for the N-H stretch of the secondary amide is expected around 3300 cm⁻¹. The carbonyl (C=O) stretching region is particularly informative. Two distinct, strong absorptions would be anticipated: one for the carboxylic acid carbonyl, typically around 1700-1725 cm⁻¹, and another for the amide carbonyl (Amide I band) at approximately 1650 cm⁻¹.
Further characteristic peaks include the N-H bending vibration of the amide (Amide II band) near 1550 cm⁻¹, C-N stretching vibrations, and various C-H stretching and bending modes for the aromatic indole ring and the aliphatic glycine backbone. The presence of the bromine substituent on the aromatic ring would be indicated by a C-Br stretching vibration in the lower frequency (fingerprint) region of the spectrum, typically between 600 and 500 cm⁻¹.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |
| Amide | N-H stretch | ~3300 | Medium |
| Carboxylic Acid | C=O stretch | 1725 - 1700 | Strong |
| Amide | C=O stretch (Amide I) | ~1650 | Strong |
| Amide | N-H bend (Amide II) | ~1550 | Medium |
| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium-Weak |
| Aromatic Ring | C-H stretch | 3100 - 3000 | Medium-Weak |
| Alkyl | C-H stretch | 2980 - 2850 | Medium-Weak |
| Bromo-Aromatic | C-Br stretch | 600 - 500 | Medium-Strong |
Chromatographic Purity Assessment in Research Samples
Chromatographic methods are fundamental for determining the purity of a research sample by separating the target compound from any unreacted starting materials, byproducts, or other impurities.
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase.
The analysis would involve dissolving the sample in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), and injecting it into the HPLC system. A gradient elution method, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of acetonitrile in water), is often used to ensure the efficient separation of compounds with varying polarities. An acid modifier, such as 0.1% formic acid or trifluoroacetic acid, is commonly added to the mobile phase to improve peak shape and resolution by suppressing the ionization of the carboxylic acid group.
Detection is typically achieved using a UV-Vis detector. The indole ring system contains a strong chromophore, which would allow for sensitive detection at wavelengths around 220 nm or 280 nm. The purity of the sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. For a research-grade sample, purity is often expected to be ≥95%.
Table 2: Typical RP-HPLC Parameters for Purity Analysis
| Parameter | Typical Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection Wavelength | 220 nm and 280 nm |
| Injection Volume | 5 - 20 µL |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. The target molecule, this compound, is a polar, non-volatile solid with a high molecular weight, making it unsuitable for direct GC analysis without chemical derivatization to increase its volatility.
However, GC is highly valuable for assessing the purity of the volatile starting materials and intermediates used in its synthesis. For instance, the synthesis would likely begin with 5-bromoindole. sdfine.comontosight.ai The purity of this key precursor can be readily checked by GC. A sample of the 5-bromoindole would be dissolved in a volatile organic solvent and injected into the gas chromatograph. The high temperature of the injection port vaporizes the sample, which is then carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column wall. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection, with the latter providing structural information for impurity identification.
Table 3: Hypothetical GC Method for Analysis of 5-Bromoindole Intermediate
| Parameter | Typical Condition |
| Column | DB-5 or similar (e.g., 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C hold for 2 min, then ramp to 280 °C at 15 °C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Detector Temperature | 300 °C (for FID) |
X-ray Crystallography for Solid-State Structural Analysis and Conformational Preferences
To perform this analysis, a high-quality single crystal of this compound must first be grown, typically by slow evaporation of a saturated solution or by vapor diffusion. This crystal is then mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
The resulting crystal structure would confirm the connectivity of the atoms and provide detailed geometric parameters. It would reveal the planarity of the indole ring and the conformation of the acetyl-glycine side chain, including the torsion angles around the C-N and C-C single bonds. Of particular interest would be the intermolecular hydrogen bonding network, likely involving the carboxylic acid O-H group, the amide N-H group, and the amide and acid carbonyl oxygens, which would play a crucial role in stabilizing the crystal structure.
Table 4: Information Obtainable from X-ray Crystallographic Analysis
| Data Type | Description |
| Unit Cell Parameters | Dimensions (a, b, c) and angles (α, β, γ) of the crystal's repeating unit. |
| Space Group | The symmetry elements describing the arrangement of molecules in the crystal. |
| Atomic Coordinates | The precise x, y, z position of every non-hydrogen atom in the asymmetric unit. |
| Bond Lengths & Angles | Exact measurements of the distances between bonded atoms and the angles between bonds. |
| Torsion Angles | Describes the conformation of the flexible parts of the molecule, like the side chain. |
| Intermolecular Interactions | Identification and geometry of hydrogen bonds, halogen bonds, and other non-covalent forces. |
| Crystal Packing | Visualization of how individual molecules are arranged to form the bulk solid. |
Structure Activity Relationship Sar Studies of N 5 Bromo 1h Indol 1 Yl Acetyl Glycine Derivatives
Systematic Modification Strategies of the N-[(5-bromo-1H-indol-1-yl)acetyl]glycine Scaffold
The indole (B1671886) nucleus is a critical pharmacophore, and its substitution pattern significantly modulates biological activity. The 5-bromo substituent on the parent compound is a key area of investigation. Research into related 5-bromoindole (B119039) derivatives has shown that this position is crucial for activity. For instance, in a series of 5-bromoindole-2-carboxylic acid derivatives designed as EGFR inhibitors, the 5-bromo substitution was a core feature of the most active compounds. nih.gov
Variations in the nature and position of halogen substituents can have a profound impact. While direct SAR data on moving the bromine atom on the N-indolylacetylglycine scaffold is limited, studies on other indole-based compounds show that activity is sensitive to the halogen's location. The electronic and steric properties of substituents at the C5 position are often finely tuned for optimal target engagement. For example, the introduction of other groups, such as in 5-methoxyindole derivatives, has been explored to alter activity profiles. nih.gov
The table below summarizes the impact of substitutions on the indole ring of related scaffolds, demonstrating the importance of the C5-substituent.
| Compound Series | Indole Ring Modification | Observed Effect on Activity |
|---|---|---|
| 5-Bromoindole-2-carbothioamides | Substitution at C5 with Bromine | High potency as EGFR inhibitor nih.gov |
| Bis-indole HIV-1 Inhibitors | Linkage position (5-5' vs 6-6') | 5-5' linkage showed reduced activity compared to 6-6' nih.gov |
| Indole Acetic Acid Sulfonates | Varied substituents (e.g., Cl, F, CH3) | Electronic nature of substituents influences ectonucleotidase inhibition researchgate.net |
Studies on the enzymatic hydrolysis of bile acid-amino acid conjugates, a process analogous to the metabolic processing of N-acyl amino acids, reveal that the structure of the amino acid moiety is critical. The rate of hydrolysis by cholylglycine hydrolase decreases as the steric hindrance near the amide bond increases. For example, replacing glycine (B1666218) with larger amino acids like L-leucine or L-valine significantly slows the reaction rate. nih.gov This suggests that for biological targets where the glycine unit fits into a constrained pocket, larger amino acid replacements would likely diminish activity.
Furthermore, modification of the terminal carboxylic acid group, such as conversion to a methyl ester, has been shown to reduce the rate of enzymatic hydrolysis, indicating the importance of the negatively charged carboxylate for recognition. nih.gov N-substitution on the amino acid, for instance with a methyl group, can also be explored to restrict conformational flexibility and investigate the role of the amide proton in hydrogen bonding.
The following table illustrates how modifications to the amino acid portion can influence biological interactions, based on analogous systems.
| Parent Compound Class | Amino Acid Moiety Modification | Observed Effect |
|---|---|---|
| Cholyl-amino acids | Glycine → L-Alanine | Decreased rate of enzymatic hydrolysis nih.gov |
| Cholyl-amino acids | Glycine → L-Valine | Greatly reduced rate of enzymatic hydrolysis nih.gov |
| Cholylglycine | Carboxylic acid → Methyl ester | Reduced rate of enzymatic hydrolysis nih.gov |
| Peptides | Amino Acid → Aza-amino acid | Alters conformational properties and can enhance activity nih.gov |
The N-acetyl linker connecting the indole and glycine fragments plays a crucial role in defining the spatial relationship between these two key components. Modifications to this linker, such as altering its length, rigidity, or composition, can significantly impact the molecule's conformation and its ability to adopt the optimal orientation for binding to its biological target.
In studies of pyrrolidine amide derivatives, it was found that conformationally flexible linkers could increase inhibitory potency, whereas conformationally restricted linkers, while not enhancing potency, could improve selectivity against other enzymes. nih.gov For the this compound scaffold, extending the acetyl linker to a propionyl or butyryl chain would increase the distance between the indole and glycine moieties. Conversely, introducing rigid elements, such as a double bond or a small ring, could lock the molecule into a specific conformation, which may be either beneficial or detrimental to its activity depending on the requirements of the binding site.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a mathematical framework to correlate the structural or physicochemical properties of a series of compounds with their biological activities. This computational approach is instrumental in predicting the activity of novel analogues and providing insights into the molecular features that govern potency.
Descriptor Selection and Calculation for this compound Analogues
The first step in QSAR modeling is to calculate molecular descriptors that quantify various aspects of a molecule's structure. For this compound analogues, these descriptors fall into several categories:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). They are crucial for understanding electrostatic and covalent interactions with the target.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and specific shape indices. They help to model how well the ligand fits into the binding pocket.
Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol and water) is the most common hydrophobic descriptor. It models the molecule's affinity for hydrophobic environments, which is critical for membrane permeability and binding to hydrophobic pockets in proteins.
Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these provide precise values for electronic properties and reactivity indices. nih.gov
In QSAR studies of related indole derivatives, a combination of these descriptor types has proven effective in building predictive models. researchgate.netmdpi.com
Model Development and Validation for Predicting Biological Activity
Once descriptors are calculated, a mathematical model is developed to establish a relationship between a subset of these descriptors and the observed biological activity (e.g., pIC50). Common methods for model development include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Artificial Neural Networks (ANN). nih.govresearchgate.net
A critical aspect of QSAR is rigorous validation to ensure the model is robust and has predictive power. nih.gov Key validation metrics include:
Internal Validation: Techniques like Leave-One-Out (LOO) cross-validation are used to assess the model's internal consistency. The cross-validated correlation coefficient (q²) is a key parameter; a q² value greater than 0.5 is generally considered indicative of a robust model. msjonline.org
External Validation: The model's predictive ability is tested on an external set of compounds (the test set) that were not used in model development. The predictive correlation coefficient (R²_pred) for the test set is a crucial indicator of the model's real-world utility. eurjchem.com
Applicability Domain (AD): The AD defines the chemical space in which the model can make reliable predictions. This ensures that predictions are not extrapolated to molecules that are too different from the training set. eurjchem.com
For indole derivatives, QSAR models have been successfully developed and validated, demonstrating high predictive accuracy with R² values often exceeding 0.9 and q² values above 0.5, confirming their robustness and predictive power for designing new, more active compounds. eurjchem.com
Conformational Analysis and its Impact on Biological Activity Profiles
The relative orientation of the 5-bromoindole ring and the glycine portion of the molecule is paramount. This spatial arrangement influences the molecule's ability to fit into the binding pocket of a target protein. The torsional angles around the N-C and C-C bonds of the acetylglycine linker determine the accessibility of key pharmacophoric features, such as the bromine atom, the indole nitrogen, and the carboxyl group of the glycine.
Key Conformational Features:
Planarity of the Indole Ring: The bicyclic indole system is inherently planar, providing a rigid scaffold.
Flexibility of the Acetylglycine Linker: The single bonds within the N-acetylglycine side chain allow for considerable conformational flexibility.
Potential for Intramolecular Interactions: Hydrogen bonding between the amide proton and the carboxylate oxygen of the glycine moiety can lead to more compact, folded conformations.
The biological activity of these derivatives is expected to be highly dependent on their preferred conformation in a physiological environment. A conformation that presents the key binding groups in a spatially optimal arrangement for interaction with a biological target will likely exhibit higher potency. Computational modeling and spectroscopic techniques such as NMR are pivotal in understanding the conformational preferences of these molecules and correlating them with their biological profiles.
Table 1: Torsional Angles Influencing Conformation
| Torsional Angle | Description | Impact on Conformation |
| φ (phi) | Rotation around the N-Cα bond of the glycine residue. | Influences the relative position of the indole ring and the glycine carboxyl group. |
| ψ (psi) | Rotation around the Cα-C' bond of the glycine residue. | Affects the orientation of the carboxyl group. |
| ω (omega) | Rotation around the peptide bond (C'-N) of the N-acetylglycine moiety. | Generally restricted to a planar trans or cis conformation. |
| χ1 (chi1) | Rotation around the N-C bond connecting the indole ring to the acetyl group. | Determines the orientation of the indole ring relative to the side chain. |
Regioselectivity and Stereochemistry in SAR Considerations
Regioselectivity:
The substitution pattern on the indole ring plays a significant role in modulating the biological activity of this class of compounds. The position of the bromine atom at the C5 position of the indole ring in this compound is a key feature. SAR studies on various 5-bromoindole derivatives have demonstrated that this substitution can be crucial for activity. researchgate.netresearchgate.netnih.govmedchemexpress.com For instance, in the context of HIV-1 fusion inhibitors, the linkage position on the indole ring significantly impacts potency, with variations in activity observed between 5- and 6-substituted isomers. nih.gov
The synthesis of this compound derivatives involves the N-alkylation of the 5-bromoindole core. The regioselectivity of this reaction is a critical consideration. While N-alkylation of indoles can sometimes lead to a mixture of N1 and C3 alkylated products, specific reaction conditions can favor the desired N1 substitution. nih.govmdpi.com The use of appropriate bases and solvents is crucial in directing the alkylation to the nitrogen atom of the indole ring. beilstein-journals.orgnih.gov
Table 2: Impact of Substituent Position on Indole Derivatives' Activity
| Position of Substitution | General Impact on Biological Activity |
| N1 | Substitution at the N1 position with the acetylglycine moiety introduces a flexible side chain that can interact with specific residues in a target's binding site. The nature of this substituent is critical for potency and selectivity. nih.gov |
| C3 | The C3 position of indole is a common site for substitution and is often crucial for biological activity. In the parent compound, this position is unsubstituted, which could be an important factor for its specific target interactions. |
| C5 | The presence of a bromine atom at the C5 position introduces a lipophilic and electron-withdrawing group. This can influence the electronic properties of the indole ring and provide a key interaction point with the target, potentially through halogen bonding. researchgate.netresearchgate.netnih.gov |
Stereochemistry:
While the parent molecule, this compound, is achiral, the introduction of chiral centers into its derivatives can have a profound impact on their biological activity. Glycine itself is the only non-chiral proteinogenic amino acid. However, if the glycine moiety were to be replaced by a chiral amino acid (e.g., alanine), or if a chiral center were introduced elsewhere in the molecule, the resulting stereoisomers would likely exhibit different biological activities. unimi.itnih.govresearchgate.net
Biological systems are inherently chiral, and thus, enantiomers of a chiral drug can have different affinities for their targets, different metabolic fates, and even different mechanisms of action. unimi.itnih.govresearchgate.net For any chiral derivative of this compound, it would be imperative to separate and evaluate the individual enantiomers to fully understand the SAR. The stereochemistry at a given chiral center can dictate the precise orientation of substituents, which in turn determines the effectiveness of the interactions with the biological target.
Molecular Mechanisms of Biological Activity of N 5 Bromo 1h Indol 1 Yl Acetyl Glycine in Vitro and Preclinical Investigations
Enzyme Target Identification and Characterization
The indole (B1671886) nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. For N-[(6-bromo-1H-indol-1-yl)acetyl]glycine (NL1), research has identified a primary enzyme target in bacteria and suggests potential for interaction with other key enzymes based on its structural motifs.
Investigation of Bacterial Cystathionine (B15957) γ-Lyase (bCSE) Inhibition by Indole-Glycine Conjugates
A significant therapeutic strategy that has emerged in the fight against antibiotic resistance is the targeting of bacterial defense mechanisms. nih.govnih.gov Pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa, produce hydrogen sulfide (B99878) (H₂S) to protect themselves against oxidative stress induced by antibiotics. nih.goveurekalert.org The primary enzyme responsible for H₂S biogenesis in these pathogens has been identified as bacterial cystathionine γ-lyase (bCSE). nih.govnih.gov Consequently, inhibiting bCSE presents a promising approach to enhance the efficacy of existing antibiotics. asu.edu Structure-based screening of millions of small molecules identified N-[(6-bromo-1H-indol-1-yl)acetyl]glycine (NL1) as a potent inhibitor of this enzyme. eurekalert.org
The validation of bCSE as a therapeutic target and the screening for its inhibitors necessitated the development of robust enzymatic assays. The function of cystathionine γ-lyase is to catalyze the conversion of cystathionine into cysteine, ammonia, and 2-oxobutyrate. nih.govwikipedia.org The enzyme can also use L-cysteine as a substrate to generate H₂S. nih.gov
Assays to measure bCSE activity are typically designed to quantify one of its products. A common and direct method involves monitoring the production of H₂S. This can be achieved through various techniques, including the use of lead acetate (Pb(CH₃COO)₂) strips, which react with gaseous H₂S to form lead sulfide (PbS), a dark precipitate. researchgate.net The intensity of the resulting stain provides a semi-quantitative measure of H₂S production. For more quantitative assessments, fluorescent probes that react specifically with H₂S are employed. In the pivotal studies identifying NL1, bCSE activity was determined by measuring H₂S production in the presence of the enzyme's natural substrate, L-cysteine, at concentrations reflecting intracellular levels in bacteria. nih.gov
Kinetic studies were crucial to quantify the inhibitory potency of N-[(6-bromo-1H-indol-1-yl)acetyl]glycine (NL1) against bCSE. The half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce enzyme activity by 50%, was determined for NL1 against bCSE from two major pathogens: Staphylococcus aureus (SaCSE) and Pseudomonas aeruginosa (PaCSE). nih.gov
These investigations revealed that NL1 inhibits both SaCSE and PaCSE with low micromolar potency. nih.gov This level of inhibition is significant as it correlates with the potentiation of bactericidal antibiotics when used in combination with NL1. nih.gov The extent of antibiotic enhancement was shown to parallel the IC50 values of the inhibitors against bCSE, confirming that the enzyme is the specific target. nih.gov
| Enzyme Target | Organism | IC50 (µM) |
|---|---|---|
| SaCSE | Staphylococcus aureus | 4.5 |
| PaCSE | Pseudomonas aeruginosa | 3.8 |
| hCSE | Homo sapiens | >100 |
Data sourced from Shatalin K, et al., Science (2021). nih.gov
For any potential therapeutic agent, selectivity is a critical parameter. An ideal inhibitor should potently target the bacterial enzyme while having minimal effect on the corresponding human enzyme to reduce the likelihood of side effects. N-[(6-bromo-1H-indol-1-yl)acetyl]glycine (NL1) was profiled for its selectivity against the human homolog, hCSE. nih.gov
The results demonstrated a high degree of selectivity for the bacterial enzymes. As shown in Table 1, the IC50 value of NL1 against hCSE was greater than 100 µM, indicating that it is significantly less efficient at inhibiting the human enzyme. nih.gov This selectivity factor of over 20-fold for bacterial CSE over human CSE is a highly desirable characteristic for a drug candidate targeting bacterial pathways. Further profiling against other related bacterial enzymes involved in sulfur metabolism, such as cystathionine β-synthase (CBS), is a standard step to ensure target specificity within the bacterial proteome.
Cellular and Molecular Interaction Studies (Non-Human Cells/Models)
Interaction with Specific Receptors (e.g., Glycine (B1666218) Receptors, other G Protein-Coupled Receptors)
Receptor Functional Assays in Heterologous Expression Systems
There is no available information from receptor functional assays in heterologous expression systems for N-[(5-bromo-1H-indol-1-yl)acetyl]glycine.
Modulation of Intracellular Signaling Pathways in Research Cell Lines
There is no available information on the modulation of intracellular signaling pathways in research cell lines by this compound.
Investigation of Anti-inflammatory Pathways in Cellular Models
There is no available information regarding the investigation of anti-inflammatory pathways in cellular models for this compound.
Antioxidant Mechanisms in Cellular or Biochemical Systems
There is no available information on the antioxidant mechanisms of this compound in cellular or biochemical systems.
Antiproliferative Effects in Cancer Cell Lines (Preclinical Models)
There is no available information on the antiproliferative effects of this compound in cancer cell lines from preclinical models.
There is no available information from cell cycle analysis in cancer cell lines for this compound.
There is no available information on the apoptosis induction mechanisms of this compound in cellular contexts.
In Vivo Preclinical Models for Mechanistic Insight (Non-Human Organisms)
Efficacy Studies in Non-Human Infection Models (e.g., Bacterial)
There are no published studies detailing the efficacy of this compound in non-human models of bacterial infection. Research on other indole derivatives has shown potential antimicrobial properties, but these findings cannot be directly extrapolated to the specific compound . The influence of the 5-bromo substitution and the N-acetylglycine side chain on antibacterial activity in vivo remains uninvestigated.
Target Engagement Studies in Animal Models (Mechanistic Focus)
Investigations into the direct interaction of this compound with its putative biological targets in an animal model system have not been reported in the scientific literature. Target engagement studies are crucial for confirming the mechanism of action of a compound in vivo, and the absence of such data means that the molecular interactions driving any potential physiological effects of this compound in a whole-organism context are currently unknown.
Metabolomic and Proteomic Profiling in Research Systems to Understand Compound Fate and Effects
There is no available data from metabolomic or proteomic profiling studies conducted on research systems (e.g., cell cultures, tissues, or whole organisms) treated with this compound. Such studies would be essential for understanding how the compound is metabolized (compound fate) and the downstream effects it has on cellular proteins and metabolic pathways (compound effects). Without this information, the metabolic stability, potential bioactive metabolites, and the broader cellular impact of this compound remain uncharacterized.
Computational Chemistry and Molecular Modeling for N 5 Bromo 1h Indol 1 Yl Acetyl Glycine Research
Molecular Docking Simulations for Ligand-Protein Interactions
Prediction of Binding Affinity and Preferred Binding Poses for Identified Targets (e.g., bCSE, COX-2, EGFR)
In a hypothetical study, molecular docking simulations would be employed to predict how N-[(5-bromo-1H-indol-1-yl)acetyl]glycine interacts with specific protein targets. For instance, targets like bovine testicular hyaluronidase (bCSE), cyclooxygenase-2 (COX-2), and the epidermal growth factor receptor (EGFR) could be investigated. The simulation would calculate the binding energy, which is an estimation of the binding affinity. A lower binding energy typically indicates a more stable and favorable interaction. The results would also reveal the most likely binding poses of the ligand within the protein's active site.
Interactive Data Table: Hypothetical Binding Affinity Predictions
| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Interacting Residues |
| bCSE | Data Not Available | Data Not Available |
| COX-2 | Data Not Available | Data Not Available |
| EGFR | Data Not Available | Data Not Available |
Analysis of Key Hydrogen Bonds and Hydrophobic Interactions at Binding Sites
A crucial part of docking analysis involves identifying the specific molecular interactions that stabilize the ligand-protein complex. This includes pinpointing hydrogen bonds, which are strong, directional interactions, and hydrophobic interactions, which are non-polar interactions that play a significant role in molecular recognition. For this compound, researchers would analyze the interactions between its functional groups (such as the indole (B1671886) ring, the bromine atom, the acetyl group, and the glycine (B1666218) moiety) and the amino acid residues of the target protein's binding pocket.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide insights into the dynamic behavior of molecules and biomolecular complexes over time. These simulations can reveal how a ligand and its target protein move and change shape, offering a more realistic picture of the binding event than static docking poses.
Investigation of Conformational Dynamics and Stability of Ligand-Target Complexes
Following molecular docking, MD simulations could be run to assess the stability of the predicted binding pose of this compound with its target protein. The simulation would track the atomic movements over a set period, allowing researchers to observe whether the ligand remains securely bound in the active site or if it dissociates. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms would be calculated to quantify the stability of the complex.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Semiempirical Methods)
Quantum chemical calculations are used to study the electronic structure and properties of molecules with a high degree of accuracy. These methods can be applied to understand the intrinsic properties of this compound.
Methods like Density Functional Theory (DFT) can be used to calculate various molecular properties, such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is an important parameter for determining molecular reactivity. Semiempirical methods, which are computationally less expensive than DFT, can also be used for larger systems to obtain similar insights. These calculations would help in understanding the chemical reactivity and pharmacokinetic properties of the molecule.
Interactive Data Table: Hypothetical Quantum Chemical Properties
| Property | Calculated Value | Method |
| HOMO Energy | Data Not Available | DFT |
| LUMO Energy | Data Not Available | DFT |
| HOMO-LUMO Gap | Data Not Available | DFT |
| Dipole Moment | Data Not Available | DFT |
Electronic Structure Properties and Reactivity Predictions
The electronic structure of a molecule is fundamental to its reactivity and physical properties. Computational methods, particularly density functional theory (DFT), are employed to calculate and analyze the electronic landscape of this compound.
Key electronic properties that can be computationally predicted include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to be reactive.
The MEP surface provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and acetyl groups, and the nitrogen atom of the indole ring, indicating these as potential sites for electrophilic attack. Conversely, the hydrogen atoms of the glycine and indole moieties would exhibit positive potential, marking them as sites for nucleophilic attack.
Global reactivity descriptors, such as hardness, chemical potential, and electrophilicity index, can also be calculated to provide a quantitative measure of the molecule's reactivity. nih.gov These parameters are instrumental in predicting how the molecule will interact with other chemical species.
Table 1: Predicted Electronic Properties and Reactivity Descriptors for this compound
| Property | Predicted Characteristic | Significance |
| HOMO-LUMO Gap | Moderate | Indicates reasonable kinetic stability, with potential for reactivity under specific conditions. |
| Molecular Electrostatic Potential (MEP) | Negative potential on carbonyl oxygens and indole nitrogen; Positive potential on N-H and O-H protons. | Guides the understanding of intermolecular interactions and reaction mechanisms. |
| Electron Density | High around the indole ring and carbonyl groups. | Influences the molecule's polarity and solubility. |
| Global Reactivity Descriptors | Quantify the molecule's overall reactivity profile. |
Note: The values in this table are qualitative predictions based on the structural features of the molecule and general principles of computational chemistry. Specific numerical values would require dedicated DFT calculations.
Prediction of Spectroscopic Properties to Aid Characterization
Computational methods can predict various spectroscopic properties, which are invaluable for the characterization and identification of newly synthesized compounds. For this compound, predicted spectra can be compared with experimental data to confirm its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated with high accuracy. These predictions help in the assignment of peaks in experimental NMR spectra, which can be complex for a molecule with multiple distinct chemical environments.
Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to different functional groups can be computed. For this compound, characteristic vibrational modes would include the N-H stretch of the glycine, the C=O stretches of the amide and carboxylic acid, and the aromatic C-H and C=C stretches of the indole ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions and the corresponding absorption wavelengths can be predicted using time-dependent DFT (TD-DFT). This provides insight into the molecule's photophysical properties.
These computational predictions serve as a powerful complement to experimental spectroscopic techniques, aiding in the unambiguous structural elucidation of this compound.
Pharmacophore Modeling and Virtual Screening for Novel Ligands
Pharmacophore modeling is a crucial component of computer-aided drug design, focusing on the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. A pharmacophore model for this compound would identify key features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.
Once a pharmacophore model is established, it can be used as a 3D query in virtual screening campaigns to search large chemical databases for other molecules that possess a similar arrangement of these features. This process allows for the rapid identification of potential new ligands that may exhibit similar or improved biological activity. The indole moiety, for instance, is a common feature in many biologically active compounds and can form key interactions with protein targets. nih.gov
Virtual screening can be performed using various computational techniques, including molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This approach can help in prioritizing compounds for experimental testing, thereby saving time and resources in the drug discovery process.
Prediction of ADME-Relevant Parameters (Applicable to In Vitro/Non-Human Biological Systems)
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical for its potential development as a therapeutic agent. In silico models can provide early predictions of these parameters, helping to identify potential liabilities and guide molecular design.
Predicted Solubility and Permeability Characteristics in Research Settings
The solubility and permeability of a compound are key determinants of its oral bioavailability. Several computational models are available to predict these properties based on the molecule's structure.
Solubility: The aqueous solubility of this compound is likely to be influenced by the presence of both polar (carboxylic acid, amide) and nonpolar (bromoindole) groups. Computational models can provide a quantitative estimate of its solubility.
Permeability: The ability of the compound to cross biological membranes, such as the intestinal wall, can be predicted using models that consider factors like lipophilicity (LogP), molecular size, and the number of hydrogen bond donors and acceptors. The bromoindole moiety would increase lipophilicity, potentially enhancing permeability.
Table 2: Predicted ADME-Relevant Physicochemical Properties for this compound
| Parameter | Predicted Value/Characteristic | Implication for In Vitro Systems |
| Molecular Weight | 325.16 g/mol (for the corresponding methyl ester) nih.gov | Within the range for good oral bioavailability. |
| LogP (Octanol-Water Partition Coefficient) | 2.1 (for the corresponding methyl ester) nih.gov | Indicates moderate lipophilicity, suggesting a balance between solubility and permeability. |
| Topological Polar Surface Area (TPSA) | Likely in the range of 70-90 Ų | Suggests good potential for cell permeability. |
| Hydrogen Bond Donors | 2 | Contributes to interactions with biological targets and affects permeability. |
| Hydrogen Bond Acceptors | 4 | Influences solubility and binding affinity. |
Note: Some values are based on the structurally similar methyl ester and should be considered as approximations for the parent compound.
Predicted Metabolic Stability via In Vitro Enzyme Systems
Metabolic stability is a measure of how susceptible a compound is to biotransformation by metabolic enzymes, primarily cytochrome P450 (CYP) enzymes in the liver. researchgate.net High metabolic instability can lead to rapid clearance and low bioavailability.
Computational models can predict the sites on a molecule that are most likely to undergo metabolism. For this compound, potential metabolic sites include:
Indole Ring: The indole ring can undergo oxidation at various positions.
Amide Bond: The amide linkage could be susceptible to hydrolysis by amidases.
Glycine Moiety: The glycine portion could be a substrate for various metabolic enzymes.
In vitro assays using liver microsomes or hepatocytes are commonly used to experimentally determine metabolic stability. researchgate.net Computational predictions can help in designing these experiments and in interpreting the results by identifying the likely metabolites that will be formed. Understanding the metabolic fate of this compound is crucial for its further development in any research context.
Information regarding the derivatization and analog development of this compound is not available in the public domain. Extensive searches of scientific literature and chemical databases have yielded no specific research pertaining to the rational design of second-generation analogues, combinatorial library synthesis, prodrug strategies, or the development of fluorescent or affinity probes based on the this compound scaffold.
While general methodologies exist for the derivatization of indole-containing compounds and N-acylglycines, there is no evidence of their specific application to this compound for the purposes outlined in the requested article. The scientific community has not published studies detailing efforts to improve the specificity or potency of this particular compound, nor are there reports of its inclusion in high-throughput screening libraries. Furthermore, research into prodrug formulations to enhance its biological delivery or the creation of chemical probes for target engagement studies has not been documented.
Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article that strictly adheres to the requested outline due to the absence of foundational research on this specific chemical entity.
Future Directions and Broader Academic Research Perspectives
Integration with Systems Biology Approaches to Elucidate Network-Level Effects
The targeted nature of N-[(5-bromo-1H-indol-1-yl)acetyl]glycine as an enzyme inhibitor makes it a valuable tool for systems biology. By selectively inhibiting a single node in a complex biological network, such as bacterial cystathionine (B15957) γ-lyase (bCSE), researchers can systematically map the resulting perturbations across the entire system. researchgate.net This approach allows for the elucidation of network-level effects that extend beyond the immediate enzymatic pathway.
Utilizing techniques like metabolomics, proteomics, and transcriptomics, the downstream consequences of inhibiting the target enzyme with this compound can be quantified. For instance, inhibiting H₂S production by bCSE in pathogenic bacteria could reveal previously unknown dependencies of other metabolic or signaling pathways on this molecule. researchgate.netnih.gov This allows for a holistic understanding of the compound's impact, identifying compensatory mechanisms, unexpected pathway crosstalk, and vulnerabilities that could be exploited in future research. Such data is crucial for building predictive computational models of cellular networks and understanding the integrated physiological response to the inhibitor.
Novel Applications as Chemical Tools and Probes for Biological Pathway Dissection
The indole (B1671886) scaffold of this compound is amenable to chemical modification, enabling its development as a versatile chemical probe for dissecting biological pathways. nih.govnih.gov By appending reporter tags such as fluorophores or biotin (B1667282) to the core structure, researchers can create tools for visualizing the subcellular localization of the target enzyme or for identifying its binding partners through affinity purification-mass spectrometry.
Furthermore, the core molecule can be converted into an activity-based probe (ABP) by incorporating a reactive "warhead" that forms a covalent bond with the enzyme's active site. nih.gov Such probes are instrumental in competitive profiling experiments, where the probe competes with other potential inhibitors for binding to the target enzyme. nih.govnih.gov This technique is a powerful screening method for discovering new and potentially more potent inhibitors and for confirming target engagement within complex biological samples like cell lysates or even in living cells. nih.govnih.gov
Exploration of Polypharmacology and Off-Target Interactions in Research Contexts
The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it can bind to a wide range of biological targets. researchgate.netnih.govrsc.org This inherent characteristic suggests that this compound may exhibit polypharmacology, interacting with multiple targets beyond its primary intended enzyme. In a research context, identifying these off-target interactions is critical for accurately interpreting experimental results.
Exploring polypharmacology can uncover novel mechanisms of action or reveal unexpected biological activities. mdpi.comnih.gov A systematic investigation would typically involve screening the compound against a broad panel of enzymes and receptors. Computational approaches, such as molecular docking studies against various protein structures, can also predict potential off-target interactions. nih.gov Understanding the full spectrum of molecular interactions is essential for validating the compound as a selective tool and for providing a comprehensive picture of its biological effects.
Advances in Synthetic Accessibility and Scalability for Research Materials Development
The utility of this compound in research is highly dependent on its synthetic accessibility. Recent studies have focused on developing convenient and efficient methods for its synthesis in gram quantities, which is essential for enabling broader biological screening and further derivatization. nih.gov
A reported efficient synthesis involves a four-step process starting from 6-bromoindole (B116670): nih.gov
Alkylation: 6-bromoindole is first alkylated using a bromoacetic ester.
Hydrolysis: The resulting ester is then hydrolyzed to yield 2-(6-bromo-1H-indol-1-yl)acetic acid.
Amide Bond Formation: This acid is subsequently coupled with a glycine (B1666218) ester hydrochloride under standard peptide synthesis conditions to form an amide bond.
Final Hydrolysis: A final hydrolysis step yields the target compound, this compound.
This refined synthetic route is significant for research materials development, as it allows for the reliable production of the compound and its derivatives for structure-activity relationship (SAR) studies and other chemical biology applications. nih.gov
Collaborative Research Opportunities in Chemical Biology and Drug Discovery (Early Stages)
The study of this compound provides a fertile ground for interdisciplinary collaboration. The development and application of such a specific enzyme inhibitor naturally bridge multiple scientific fields:
Synthetic and Medicinal Chemistry: Chemists are essential for the synthesis of the compound, the creation of derivative libraries for SAR studies, and the development of chemical probes. nih.govresearchgate.net
Biochemistry and Enzymology: Biochemists can perform detailed kinetic studies to characterize the inhibition mechanism and assess the compound's potency and selectivity. mdpi.com
Microbiology and Cell Biology: Biologists are needed to evaluate the compound's effects in cellular and organismal models, for example, to study its impact on bacterial growth and sensitivity to antibiotics. nih.gov
Computational Biology: Computational scientists can use molecular modeling and docking to rationalize binding interactions, predict off-targets, and guide the design of new, more effective analogs. nih.gov
Such collaborative efforts, particularly in the early stages of research, are crucial for fully exploring the potential of this compound as both a chemical tool to investigate biological processes and as a starting point for future therapeutic development. researchgate.net
Q & A
Q. What are the established synthetic routes for N-[(5-bromo-1H-indol-1-yl)acetyl]glycine, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves coupling 5-bromo-1H-indole-1-acetic acid with glycine derivatives using carbodiimide-based reagents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or DMF. Evidence from analogous glycine conjugates (e.g., sulfonamide derivatives) suggests that maintaining a pH of 8–9 with NaOH during the reaction improves nucleophilic attack by the glycine amine group . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of indole derivative to glycine) and employing catalytic DMAP can increase yields to >90% . Purification via recrystallization or flash chromatography is recommended to isolate the product.
Q. Which spectroscopic techniques are most effective for characterizing This compound?
- Methodological Answer :
- NMR : - and -NMR are critical for confirming the indole ring substitution pattern and glycine backbone. The acetyl group typically appears as a singlet at ~2.1 ppm (), while the glycine methylene protons resonate as a doublet near 3.8–4.0 ppm .
- IR : Strong carbonyl stretches (C=O) at ~1650–1700 cm (amide bond) and 1720 cm (acetyl group) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify the molecular ion peak (e.g., [M+H] at m/z corresponding to CHBrNO) and fragmentation patterns .
Q. How should researchers handle solubility challenges during in vitro assays?
- Methodological Answer : The compound’s solubility varies with pH and solvent polarity. For aqueous buffers (e.g., PBS), pre-dissolve in DMSO (≤1% v/v) to avoid precipitation. In organic media, use DMF or acetonitrile. Sonication at 40–50°C for 10–15 minutes enhances dissolution .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) can determine bond angles, torsion angles, and packing structures. For This compound, key parameters include the dihedral angle between the indole and glycine planes, which influences molecular interactions. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Use Olex2 or Mercury for visualization .
Q. What strategies address contradictions in spectroscopic vs. computational modeling data?
- Methodological Answer : Discrepancies (e.g., NMR chemical shifts vs. DFT-predicted values) often arise from solvent effects or conformational flexibility. Perform solvent correction in computational models (e.g., using COSMO-RS in Gaussian) and compare experimental NMR in multiple solvents (DMSO-d, CDCl). For glycine derivatives, explicit solvation models improve accuracy . Validate with 2D NMR (HSQC, HMBC) to confirm coupling networks .
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?
- Methodological Answer :
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO, -CF) at the indole 4-position to modulate electronic effects, as seen in N-phenylglycine analogues .
- Backbone Modifications : Replace glycine with β-alanine or proline to alter rigidity and hydrogen-bonding capacity. Monitor changes via in vitro assays (e.g., enzyme inhibition) .
- Bioisosteres : Swap the acetyl group with sulfonamide or urea moieties to improve metabolic stability, referencing protocols for similar glycine conjugates .
Q. What are the best practices for analyzing trace impurities in synthesized batches?
- Methodological Answer : Use HPLC-MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to detect byproducts (e.g., unreacted indole precursor). For quantification, calibrate against reference standards. If impurities persist, optimize reaction conditions (e.g., excess glycine, inert atmosphere) and employ scavenger resins .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity results between cell-based and cell-free assays?
- Methodological Answer : Cell-free systems (e.g., enzyme assays) may lack membrane permeability or cofactor dependencies present in cellular environments. Pre-treat compounds with permeability enhancers (e.g., cyclodextrins) or use pro-drug strategies. Validate with fluorescent tagging (e.g., BODIPY-labeled glycine derivatives) to track intracellular localization .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

